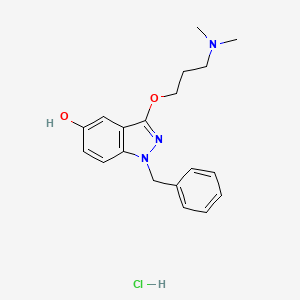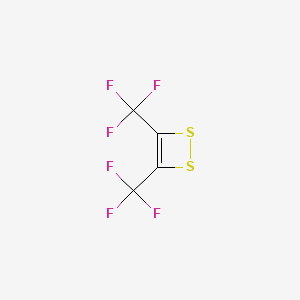
3,4-Bis(trifluoromethyl)-1,2-dithiete
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(trifluoromethyl)-1,2-dithiete: is a unique organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a dithiete ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)-1,2-dithiete typically involves the reaction of hexafluoro-2-butyne with sulfur sources under controlled conditions. One common method is the cycloaddition reaction between hexafluoro-2-butyne and elemental sulfur or sulfur-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 3,4-Bis(trifluoromethyl)-1,2-dithiete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dithiete ring to dithiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often require a catalyst and are conducted under inert atmospheres.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Bis(trifluoromethyl)-1,2-dithiete is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials with unique electronic properties .
Biology and Medicine: While specific biological applications are limited, the compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability .
作用機序
The mechanism of action of 3,4-Bis(trifluoromethyl)-1,2-dithiete involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups .
類似化合物との比較
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,4-Bis(trifluoromethyl)benzoic acid
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 3,4-Bis(trifluoromethyl)-1,2-dithiete is unique due to its dithiete ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted compounds. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid and 3,4-Bis(trifluoromethyl)benzoic acid are primarily used in different contexts, such as boronic acid chemistry and benzoic acid derivatives, respectively . The presence of the dithiete ring in this compound provides unique reactivity and stability, making it valuable in specific synthetic applications.
特性
CAS番号 |
360-91-8 |
|---|---|
分子式 |
C4F6S2 |
分子量 |
226.2 g/mol |
IUPAC名 |
3,4-bis(trifluoromethyl)dithiete |
InChI |
InChI=1S/C4F6S2/c5-3(6,7)1-2(12-11-1)4(8,9)10 |
InChIキー |
YSIXKKRCABXBLQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SS1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



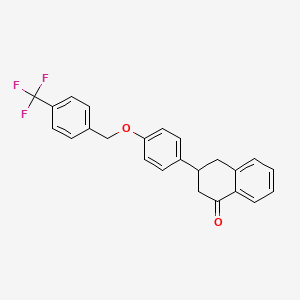
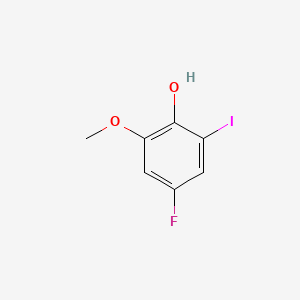
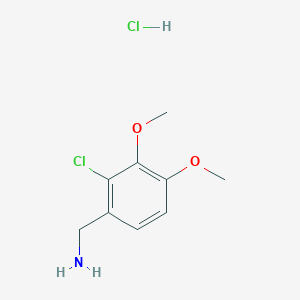
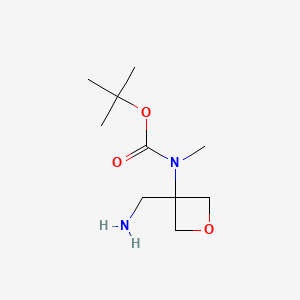
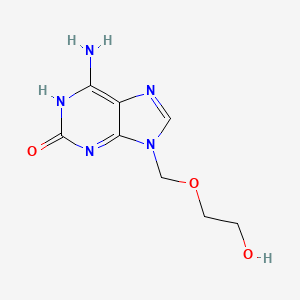
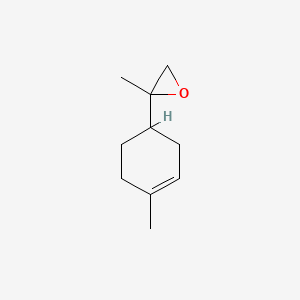
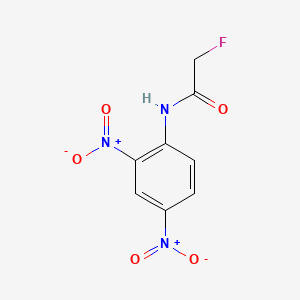
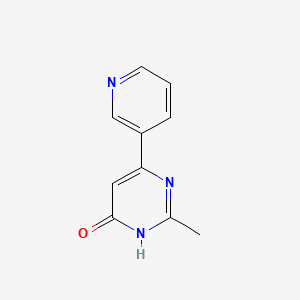
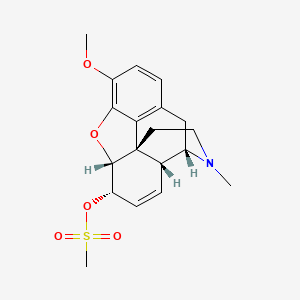
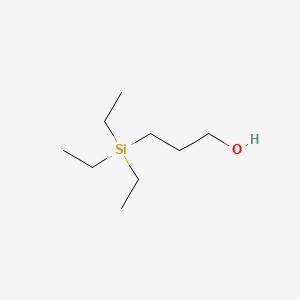
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
